molecular formula C16H15Br2N3O3 B609783 OSSK-674842 CAS No. 2054944-80-6

OSSK-674842

Cat. No. B609783
M. Wt: 457.12
InChI Key: KXZVPHGDSJNZRR-IFRROFPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OSSK-674842 is a potent CFTR potentiator which blocks hCFTR.

Scientific Research Applications

Optical Space Shift Keying in Optical Wireless Communication

  • Performance Analysis in Different Conditions :

    • OSSK is analyzed for its performance under varying conditions of atmospheric turbulence and pointing error. This technology is found to be less sensitive to pointing error severity compared to other modulation schemes like pulse amplitude modulation (PAM), making it a suitable choice for practical scenarios (Jaiswal, Bhatnagar, & Jain, 2017).
  • Image Calibration and Accuracy in Scientific Imaging Systems :

    • Calibration of raw images taken by OSIRIS, an imaging system on board the ESA Rosetta spacecraft, is addressed. This calibration process is critical for different scientific goals such as studying the morphology and composition of celestial bodies (Tubiana et al., 2015).
  • Applications in Free-Space Optical Communications :

    • OSSK is investigated as a cost-efficient solution for multi-aperture Free-Space Optical (FSO) communications. It offers advantages in terms of performance over gamma-gamma channels with photon-counting detection models (Abou-Rjeily & Kaddoum, 2019).
  • Assessment of Scientific Knowledge in Health Care Research :

    • The framing of scientific knowledge, including expert-based studies like health declarations and position papers, is considered a distinct kind of scientific knowledge in health system research (Salvador-Carulla et al., 2014).
  • Impact on Different Performance Metrics in FSO Systems :

    • OSSK's impact on bit error rate (BER) and channel capacity in FSO systems is studied, showing improved system performance with increasing correlation level (Priyadarshani et al., 2020).
  • Improving the Efficiency of Analysis in Scientific Research :

    • The Office of Scientific Research and Development (OSRD) during WWII is discussed for its role in creating new weapons and shaping the relationship between science and government (Owens, 1994).
  • Ergodic Capacity Under Atmospheric Turbulence :

    • The ergodic capacity of OSSK in MIMO systems under different atmospheric turbulence conditions is investigated, showing that OSSK can efficiently utilize receiver diversity (Jaiswal, Bhatnagar, & Jain, 2017).
  • Game-Based Learning in Engineering Research Activities :

    • The use of game-based learning to engage engineering students in scientific research is explored, highlighting the success of such methods in increasing student participation in postgraduate studies (Bychkov, Zabrodina, Netesova, & Mapelli, 2018).

properties

CAS RN

2054944-80-6

Product Name

OSSK-674842

Molecular Formula

C16H15Br2N3O3

Molecular Weight

457.12

IUPAC Name

(E)-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(p-tolylamino)acetohydrazide

InChI

InChI=1S/C16H15Br2N3O3/c1-9-2-4-11(5-3-9)19-8-13(22)21-20-7-10-6-12(17)16(24)14(18)15(10)23/h2-7,19,23-24H,8H2,1H3,(H,21,22)/b20-7+

InChI Key

KXZVPHGDSJNZRR-IFRROFPPSA-N

SMILES

O=C(N/N=C/C(C=C(Br)C(O)=C1Br)=C1O)CNC2=CC=C(C)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

OSSK674842;  OSSK 674842;  OSSK-674842

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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